Benmoxin, (R)-

Description

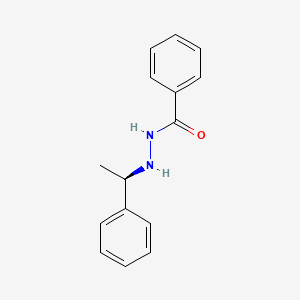

Benmoxin as a Hydrazine (B178648) Derivative

Benmoxin belongs to the hydrazine class of chemical compounds. wikipedia.org Hydrazines are characterized by a nitrogen-nitrogen single bond and are known for their reactivity and diverse applications in chemistry and pharmacology. onelook.comresearchgate.net The structure of Benmoxin consists of a benzoic acid hydrazide moiety attached to a 1-phenylethyl group. ontosight.ai It is this 1-phenylethyl group that contains the chiral carbon atom, giving rise to the (R) and (S) stereoisomers. ontosight.ailibretexts.org

The Significance of the (R)-Enantiomer in Chemical Biology

In the realm of chemical biology, the specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological effects. fiveable.meubc.ca This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers, much like a hand distinguishes between a left and a right glove. ubc.casaskoer.ca

The (R)-enantiomer of a chiral compound may have a different potency, efficacy, or even a completely different biological activity compared to its (S)-counterpart. fiveable.me Understanding the specific properties and interactions of the (R)-enantiomer is therefore crucial for targeted research and development in chemical biology. The designation of (R) or (S) is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center based on atomic number. libretexts.org

Historical Context in Biochemical Research

Benmoxin was first synthesized in 1967. wikipedia.orgpharmaoffer.com It was historically investigated as a monoamine oxidase inhibitor (MAOI). wikipedia.orgpharmaoffer.comdrugbank.com MAOIs are a class of compounds that inhibit the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Early research into Benmoxin as a racemic mixture (a 1:1 mixture of both enantiomers) explored its potential as an antidepressant. wikipedia.orgdrugbank.com However, this agent is no longer marketed. wikipedia.orgpharmaoffer.com The focus on the specific (R)-enantiomer in modern biochemical research allows for a more precise understanding of its interactions with biological targets.

Structure

2D Structure

3D Structure

Properties

CAS No. |

142068-35-7 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

N'-[(1R)-1-phenylethyl]benzohydrazide |

InChI |

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m1/s1 |

InChI Key |

BEWNZPMDJIGBED-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical and Physical Properties

The distinct properties of Benmoxin, (R)- are rooted in its molecular structure.

| Property | Value |

| Molecular Formula | C15H16N2O ontosight.aidrugcentral.org |

| Molar Mass | 240.306 g·mol−1 wikipedia.org |

| IUPAC Name | N'-((R)-1-phenylethyl)benzohydrazide |

| Synonyms | (R)-Benmoxin, Benmoxin, (R)- ontosight.ai |

| Appearance | Solid powder medkoo.com |

| Solubility | Soluble in DMSO medkoo.com |

This table presents a summary of the key chemical and physical properties of Benmoxin, (R)-.

Synthetic Strategies and Chemical Transformations of Benmoxin Analogs

Chemical Synthesis Pathways for Benmoxin and its Stereoisomers

The synthesis of Benmoxin, chemically known as N'-(1-phenylethyl)benzohydrazide, and its stereoisomers can be achieved through several synthetic routes. A key challenge in the synthesis of (R)-Benmoxin is the stereoselective formation of the chiral center.

A notable method for the asymmetric synthesis of (R)-N'-(1-phenylethyl)benzohydrazide involves the rhodium-catalyzed enantioselective hydrogenation of the corresponding hydrazone precursor. acs.org This reaction has been shown to produce the desired (R)-enantiomer with high enantiomeric excess (ee), which can be further enhanced through crystallization. acs.org

The general synthetic approach involves the condensation of a benzohydrazide (B10538) with a ketone to form a hydrazone, followed by a stereoselective reduction of the C=N double bond.

Reaction Scheme:

Step 1: Hydrazone Formation: Benzoic hydrazide is reacted with acetophenone (B1666503) to form N'-(1-phenylethylidene)benzohydrazide.

Step 2: Asymmetric Hydrogenation: The resulting hydrazone is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one based on the F-Binaphane ligand, to yield (R)-N'-(1-phenylethyl)benzohydrazide. acs.org

A study on this method highlighted a significant solvent effect, where a change in solvent from methanol (B129727) to dichloroethane could invert the enantioselectivity of the reaction. acs.org

| Catalyst System | Solvent | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]2 / f-Binaphane / I2 | - | - | acs.org |

| Rhodium-based catalyst | Methanol | 85% | acs.org |

| Rhodium-based catalyst | Dichloroethane | -27% (favoring the (S)-enantiomer) | acs.org |

Table 1: Asymmetric Hydrogenation for the Synthesis of (R)-N'-(1-phenylethyl)benzohydrazide

The synthesis of racemic Benmoxin is more straightforward and can be achieved by the reaction of benzoyl chloride with (1-phenylethyl)hydrazine or by the condensation of benzohydrazide with 1-phenylethanol (B42297) under appropriate conditions.

Derivatization of the Benmoxin Scaffold for Structure-Activity Exploration

The derivatization of the Benmoxin scaffold, or more broadly, the N'-phenylhydrazide and N'-benzylidenebenzohydrazide frameworks, has been a subject of interest for exploring structure-activity relationships (SAR) in various therapeutic areas. These studies often involve modifications at the benzoyl ring, the phenyl group of the phenylethyl moiety, and the hydrazide linker.

A notable example, while not of Benmoxin itself but of the closely related N'-(1-phenylethylidene)-benzohydrazides, is their investigation as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. researchgate.net A structure-based virtual screen and subsequent hit-to-lead optimization led to the discovery of potent and specific inhibitors. researchgate.net

The SAR studies revealed that substitutions on the phenyl ring of the ethylidene moiety significantly impact the inhibitory activity. For instance, the introduction of various substituents can modulate the compound's binding affinity to the target enzyme. researchgate.net

| Compound | Modifications | Biological Activity (IC50) | Reference |

| Lead Compound | N'-(1-phenylethylidene)-benzohydrazide core | 200-400 nM (for initial hits) | researchgate.net |

| Optimized Compound 12 | Specific substitutions on the phenyl ring | Ki of 31 nM | researchgate.net |

Table 2: Structure-Activity Relationship of N'-(1-phenylethylidene)-benzohydrazide Derivatives as LSD1 Inhibitors

Furthermore, the synthesis of various benzohydrazide derivatives has been explored for their antimicrobial and other biological activities. biointerfaceresearch.comderpharmachemica.comresearchgate.netderpharmachemica.com These studies typically involve the condensation of substituted benzohydrazides with a range of aldehydes and ketones, leading to a diverse library of compounds for biological screening. researchgate.netderpharmachemica.com The insights from these broader studies can inform potential derivatization strategies for the Benmoxin scaffold to explore its therapeutic potential beyond its original use.

Enzymatic and Microbial Approaches to Chiral Benmoxin Synthesis

While direct enzymatic or microbial synthesis of (R)-Benmoxin has not been extensively documented in publicly available literature, the synthesis of its chiral precursors using biocatalytic methods presents a viable and environmentally friendly alternative to traditional chemical synthesis.

A key chiral precursor for (R)-Benmoxin is (R)-1-phenylethanol. The enzymatic kinetic resolution of racemic 1-phenylethanol is a well-established method to obtain the (R)-enantiomer with high optical purity. scirp.org Lipases are commonly employed for this purpose, catalyzing the stereoselective acylation of one enantiomer, leaving the other unreacted and in high enantiomeric excess. scirp.org

For example, Novozym 435, an immobilized Candida antarctica lipase (B570770) B, has been shown to be effective in the kinetic resolution of 1-phenylethanol to produce (R)-1-phenylethyl acetate, which can then be hydrolyzed to (R)-1-phenylethanol. scirp.org

| Enzyme | Acyl Donor | Solvent | Yield of (R)-1-phenylethyl acetate | Reference |

| Novozym 435 | Vinyl acetate | n-Hexane | 61.49% (after 24h) | scirp.org |

Table 3: Enzymatic Kinetic Resolution for the Synthesis of a Chiral Precursor of (R)-Benmoxin

This (R)-1-phenylethanol can then be converted to (R)-Benmoxin through established chemical transformations.

Furthermore, the use of microorganisms for the stereoselective reduction of prochiral ketones to chiral alcohols is another promising approach. While not specifically demonstrated for a direct precursor of Benmoxin, various microorganisms have been shown to reduce acetophenone derivatives to the corresponding chiral phenylethanols. This biocatalytic reduction could provide a direct route to the chiral alcohol needed for the synthesis of (R)-Benmoxin.

The broader field of biocatalysis offers a range of enzymes, such as transaminases, that could potentially be engineered or screened for the direct asymmetric synthesis of chiral hydrazines or the stereoselective amination of suitable precursors, paving the way for more direct and efficient enzymatic routes to (R)-Benmoxin in the future.

Enzyme Inhibition Kinetics and Selectivity Profiles

Monoamine Oxidase (MAO) Subtype Selectivity: MAO-A and MAO-B

Benmoxin is broadly characterized in pharmacological literature as a non-selective monoamine oxidase inhibitor. wikipedia.orgscirp.orgdrugbank.comresearchgate.net This classification indicates that the compound does not exhibit a significant preference for inhibiting one subtype of the monoamine oxidase enzyme over the other. It acts on both MAO-A and MAO-B. researchgate.netwikipedia.org

The MAO-A isoenzyme is primarily responsible for the metabolic breakdown of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org In contrast, MAO-B preferentially metabolizes phenethylamine (B48288) and also acts on dopamine. drugbank.comwikipedia.org As a non-selective inhibitor, Benmoxin would suppress the activity of both isoforms, leading to a broad increase in the levels of these monoamine neurotransmitters.

Irreversible Enzyme Binding Mechanisms of (R)-Benmoxin

The primary mechanism of action for Benmoxin is its function as an irreversible inhibitor of the MAO enzymes. wikipedia.orgdrugbank.com As a member of the hydrazine (B178648) class of MAOIs, its inhibitory action involves the formation of a stable, covalent bond with the enzyme. scirp.org

This type of irreversible binding is often referred to as "suicide inhibition." sigmaaldrich.comnih.gov In this process, the inhibitor initially binds to the enzyme's active site, similar to a normal substrate. The enzyme then initiates its catalytic process, which in turn converts the inhibitor into a highly reactive molecule. This reactive intermediate subsequently binds covalently to a crucial component of the enzyme, permanently inactivating it. For many irreversible MAOIs, this covalent linkage is formed with the flavin adenine (B156593) dinucleotide (FAD) cofactor, a critical component of the enzyme's active site. nih.gov The enzyme cannot regain function until the cell synthesizes a new enzyme molecule.

Comparative Analysis with Reversible and Selective MAO Inhibitors

The inhibitory profile of Benmoxin, as a non-selective and irreversible MAOI, stands in contrast to other classes of monoamine oxidase inhibitors that feature different binding mechanisms and selectivity.

Reversible MAO-A Inhibitors (RIMAs): Compounds like Moclobemide are examples of reversible and selective MAO-A inhibitors. wikipedia.orgdrugbank.com Unlike the covalent bond formed by Benmoxin, reversible inhibitors bind to the enzyme through weaker, non-covalent interactions. scirp.orgbyjus.com This allows the inhibitor to dissociate from the enzyme, and enzyme activity can be restored after the drug is cleared from the system. drugbank.com This reversibility is a key differentiating factor from the long-lasting inhibition caused by Benmoxin.

Irreversible, Selective MAO Inhibitors: This class includes inhibitors that, like Benmoxin, bind irreversibly but show a strong preference for one enzyme subtype.

Clorgyline is a classic example of an irreversible inhibitor that is highly selective for MAO-A. nih.govnih.gov

Selegiline (at lower doses) and Rasagiline are irreversible inhibitors that selectively target MAO-B. nih.govccjm.org This selectivity allows for more targeted therapeutic effects, such as increasing dopamine levels by inhibiting MAO-B in the treatment of Parkinson's disease, while having less impact on the metabolism of serotonin and norepinephrine, which are primarily metabolized by MAO-A. ccjm.org

The key distinctions lie in the permanence of the inhibition and the specific enzyme subtype targeted. Benmoxin's non-selective and irreversible nature implies a broad and sustained impact on the degradation of all major monoamine neurotransmitters.

Broader Enzyme Target Spectrum Exploration

Current and historical scientific literature on Benmoxin focuses almost exclusively on its role as a monoamine oxidase inhibitor. Extensive searches for data regarding its interaction with other enzyme systems have not yielded significant findings. While some MAOIs may interact with other proteins or enzymes, there is no available evidence to suggest that Benmoxin has a clinically relevant broader target spectrum. Therefore, its pharmacological profile is understood to be defined by its activity at MAO-A and MAO-B.

Structure Activity Relationship Sar Analysis of R Benmoxin and Its Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

The biological activity of monoamine oxidase inhibitors is intrinsically linked to their molecular structure, which allows them to interact with the enzyme. For hydrazine (B178648) derivatives like Benmoxin, the key pharmacophoric elements are generally understood to consist of a hydrazine moiety, an aromatic ring system, and various substituent groups that modulate the electronic and steric properties of the molecule.

Based on studies of related hydrazine MAOIs, a proposed general model for the inhibitor pharmacophore suggests that an aromatic ring is a crucial feature for potent MAO inhibition. nih.gov In the case of Benmoxin, which is chemically N'-(1-phenylethyl)benzohydrazide, there are two such aromatic moieties: a benzoyl group and a 1-phenylethyl group. The hydrazine core (–NH-NH–) is the reactive component responsible for the inhibition of the flavin adenine (B156593) dinucleotide (FAD) cofactor of monoamine oxidase. royalsocietypublishing.org

The general pharmacophore for a Benmoxin-like compound can be described as follows:

Aryl Group 1 (Benzoyl Moiety): This group likely plays a significant role in the initial binding to the active site of the MAO enzyme.

Hydrazine Linker: This is the critical functional group that covalently interacts with the FAD cofactor, leading to irreversible inhibition in many hydrazine-type MAOIs.

N-Substituent (1-Phenylethyl Moiety): The nature and stereochemistry of this group are pivotal in determining the potency and selectivity of the inhibitor for the two isoforms of MAO (MAO-A and MAO-B). researchgate.net

Impact of Substituent Modifications on Enantiomeric Activity

The presence of a chiral center in Benmoxin at the 1-phenylethyl group gives rise to (R)- and (S)-enantiomers. While specific data on the differential activity of the Benmoxin enantiomers is scarce, it is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities. One enantiomer may be more potent, while the other may be less active or even contribute to undesirable effects. nih.gov

For MAOIs, the stereochemistry of substituents can influence the orientation of the inhibitor within the active site of the enzyme, thereby affecting its inhibitory potency and selectivity. For instance, studies on other chiral MAOIs have demonstrated that the different spatial arrangements of substituents in enantiomers lead to varied interactions with amino acid residues in the enzyme's active site.

Hypothetical modifications to the substituents on the aromatic rings of (R)-Benmoxin would be expected to impact its activity. Drawing from SAR studies on other N-isopropylaryl hydrazides, the introduction of electron-withdrawing groups on the aryl ring generally leads to an increase in MAO inhibitory potency. nih.gov

| Substituent Position (Benzoyl Ring) | Substituent Type | Predicted Impact on (R)-Benmoxin Activity |

|---|---|---|

| Para (4-position) | Electron-withdrawing (e.g., -NO2, -Cl) | Potentially Increased Potency |

| Para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | Potentially Decreased Potency |

| Ortho (2-position) | Bulky Group | Potentially Decreased Potency due to Steric Hindrance |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For MAOIs, QSAR studies have been employed to identify the physicochemical properties that are critical for their inhibitory action. nih.gov

While no specific QSAR models for (R)-Benmoxin are available, a typical QSAR study on a series of (R)-Benmoxin derivatives would involve:

Data Set Preparation: Synthesizing a series of (R)-Benmoxin analogs with varied substituents.

Descriptor Calculation: Calculating various molecular descriptors for each analog, such as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to develop a mathematical equation that correlates the descriptors with the observed biological activity (e.g., IC50 values for MAO inhibition).

Model Validation: Validating the predictive power of the QSAR model using internal and external validation techniques.

For example, a QSAR study on N-isopropylaryl hydrazides found a correlation between the inhibitory potency and the electron-withdrawing capacity of the aryl ring substituents. nih.gov A hypothetical QSAR equation for a series of Benmoxin derivatives might take the form:

log(1/IC50) = c1(σ) + c2(logP) + c3*(Es) + constant

Where σ represents the Hammett constant (electronic parameter), logP is the partition coefficient (hydrophobicity parameter), and Es is the Taft steric parameter.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov Such studies provide valuable insights into the specific interactions between an inhibitor and the active site of an enzyme.

In the absence of specific molecular docking studies for (R)-Benmoxin, we can infer potential interactions based on studies of other hydrazine derivatives with MAO. royalsocietypublishing.orgnih.gov A docking study of (R)-Benmoxin into the active site of MAO-A or MAO-B would likely reveal:

Hydrophobic Interactions: The phenyl rings of the benzoyl and phenylethyl groups would likely engage in hydrophobic interactions with nonpolar amino acid residues in the active site cavity.

Hydrogen Bonding: The carbonyl oxygen and the N-H groups of the hydrazide linker could form hydrogen bonds with polar residues or the FAD cofactor.

Covalent Bond Formation: The terminal nitrogen of the hydrazine could form a covalent adduct with the N5 atom of the FAD cofactor, which is a characteristic of irreversible hydrazine MAOIs. royalsocietypublishing.org

The (R)-configuration of the 1-phenylethyl group would dictate a specific stereochemical orientation within the binding pocket, potentially leading to more favorable interactions with certain residues compared to the (S)-enantiomer, thus explaining any observed enantioselectivity.

| (R)-Benmoxin Moiety | Potential Interacting Residues in MAO Active Site | Type of Interaction |

|---|---|---|

| Benzoyl Ring | Aromatic residues (e.g., Tyr, Phe, Trp) | π-π Stacking, Hydrophobic |

| Hydrazide Carbonyl | Polar residues (e.g., Ser, Thr) | Hydrogen Bonding |

| Hydrazine N-H | FAD cofactor, Polar residues | Hydrogen Bonding, Covalent Adduct Formation |

| 1-Phenylethyl Group | Hydrophobic pocket | Hydrophobic Interactions |

Preclinical Pharmacological Investigations: in Vitro Studies

Cellular Mechanism Elucidation in Isolated Biological Systems

The primary cellular mechanism of (R)-Benmoxin, consistent with other hydrazine-based MAOIs, is the irreversible inhibition of the monoamine oxidase (MAO) enzymes located on the outer membrane of mitochondria. researchgate.netwikipedia.org This inhibition is not merely a transient blockade but a lasting inactivation of the enzyme.

The process is mechanism-based, where the enzyme itself metabolizes the inhibitor into a reactive species. nih.gov For hydrazine (B178648) derivatives, the proposed mechanism involves an enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate. This highly reactive species, in the presence of molecular oxygen, can form an alkyl radical. acs.org This radical then forms a stable, covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the MAO enzyme. acs.org This irreversible binding means that enzymatic activity is only restored after the cell synthesizes new MAO enzyme, a process that can take a significant amount of time. wikipedia.org This mechanism has been demonstrated for other arylalkylhydrazine MAOIs through structural and mass spectral analysis of the inhibited enzyme. acs.org

Receptor Binding Affinities and Modulatory Activities

(R)-Benmoxin is classified as a non-selective MAOI, indicating that it binds to and inhibits both major isoforms of the enzyme, MAO-A and MAO-B, with similar affinity. researchgate.netscirp.org These two isoforms are distinguished by their substrate preferences and inhibitor sensitivities. MAO-A primarily metabolizes key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), while MAO-B is more active towards phenylethylamine and dopamine (B1211576). researchgate.netwikipedia.org

The modulatory activity of (R)-Benmoxin is a direct consequence of this binding. By inhibiting both MAO-A and MAO-B, it prevents the breakdown of a wide range of monoamine neurotransmitters, thereby increasing their concentration within the presynaptic neuron and enhancing their availability for synaptic release. While specific quantitative binding affinity data such as Ki or IC50 values for (R)-Benmoxin are not available in the reviewed contemporary literature, its functional profile is well-characterized.

| Target Enzyme | Type of Inhibition | Functional Consequence |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Irreversible, Non-selective | Inhibition of serotonin and norepinephrine degradation, leading to increased availability. researchgate.netwikipedia.org |

| Monoamine Oxidase B (MAO-B) | Irreversible, Non-selective | Inhibition of dopamine and phenylethylamine degradation, leading to increased availability. researchgate.netwikipedia.org |

Biochemical Pathway Interventions in Cell Culture Models

In cell culture models, such as those utilizing neuronal cells, the application of (R)-Benmoxin would lead to direct and measurable interventions in the monoamine oxidative deamination pathway. This pathway is critical for regulating the intracellular concentration of neurotransmitters and terminating their signaling activity after release.

The inhibition of MAO by (R)-Benmoxin blocks the conversion of monoamines into their corresponding aldehydes, which are then further metabolized to carboxylic acids or alcohols. researchgate.net Consequently, in a cell culture system, one would expect to observe a dose-dependent increase in the intracellular levels of neurotransmitters like serotonin, dopamine, and norepinephrine, coupled with a corresponding decrease in the levels of their major acidic metabolites, such as 5-hydroxyindoleacetic acid (5-HIAA) from serotonin, homovanillic acid (HVA) from dopamine, and 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov

| Biochemical Pathway | Point of Intervention | Expected Outcome in Cell Culture |

|---|---|---|

| Monoamine Oxidative Deamination | Catalytic activity of MAO-A and MAO-B | Decreased degradation of serotonin, norepinephrine, and dopamine. |

| Neurotransmitter Metabolism | Formation of monoamine metabolites | Reduced levels of metabolites such as 5-HIAA, HVA, and DOPAC. |

Investigation of Free Radical Modulatory Activity

The catalytic cycle of monoamine oxidase produces hydrogen peroxide (H₂O₂), a reactive oxygen species, as a primary byproduct of the oxidative deamination reaction. nih.gov This endogenous production of H₂O₂ can contribute to oxidative stress within cells, a condition implicated in cellular aging and neurodegeneration. nih.gov

While direct studies evaluating the free radical scavenging or antioxidant properties of (R)-Benmoxin (e.g., via DPPH or FRAP assays) are not reported in the surveyed literature, its primary pharmacological action has an inherent, indirect effect on free radical modulation. By irreversibly inhibiting MAO-A and MAO-B, (R)-Benmoxin effectively halts the enzymatic process that generates hydrogen peroxide from neurotransmitter breakdown. This inhibition would lead to a reduction in the localized production of this specific reactive oxygen species within mitochondria. Therefore, a key free radical modulatory activity of (R)-Benmoxin is the attenuation of a significant endogenous source of oxidative stress in monoaminergic neurons, an effect secondary to its primary mechanism of action.

Preclinical Pharmacological Investigations: Animal Model Studies

Development and Validation of Relevant Animal Models for Mechanistic Studies

To investigate the mechanisms of a compound like Benmoxin, (R)-, researchers would typically utilize a variety of established and validated animal models. The purpose of these models is to simulate aspects of human diseases to predict therapeutic efficacy and understand the biological basis of the drug's action. nih.gov For a monoamine oxidase inhibitor, relevant models would likely include those for depression, anxiety, and potentially neurodegenerative disorders like Parkinson's disease, given the role of monoamine oxidases in these conditions. nih.govmayoclinic.org

Standard models for depression include the forced swim test and tail suspension test in rodents, which are used to screen for antidepressant activity. nih.gov Models of chronic stress, such as chronic unpredictable stress or social defeat stress, are employed to induce a wider range of depression-like behaviors and associated neurobiological changes. For studying the effects on anxiety, the elevated plus-maze and light-dark box tests are commonly used. nih.gov

Given that Benmoxin has shown efficacy in preclinical models of neuropathic pain, animal models such as the chronic constriction injury or spared nerve injury models would be relevant for validation. vulcanchem.com The validation of these models is a critical step and involves confirming that they consistently reproduce key features of the human condition and are sensitive to established therapeutic agents. nih.gov Without specific studies on Benmoxin, (R)-, its effects in these models remain unknown.

Neurobiological and Behavioral Phenotyping in Animal Models

Neurobiological and behavioral phenotyping aims to comprehensively characterize the effects of a drug on the nervous system and behavior. For an MAOI like Benmoxin, (R)-, this would involve a battery of behavioral tests to assess its impact on mood, anxiety, cognition, and motor function.

Behavioral phenotyping would extend beyond simple screening tests to more complex assessments of cognitive function using tasks like the Morris water maze for spatial learning and memory, or operant conditioning tasks for assessing motivation and reward. nih.gov Locomotor activity monitoring would be essential to distinguish between sedative or stimulant effects and true antidepressant-like activity.

Neurobiologically, phenotyping would involve techniques to measure changes in neurotransmitter levels in specific brain regions. Microdialysis in awake, freely moving animals could be used to measure extracellular concentrations of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), the primary targets of MAOIs. scirp.org Electrophysiological recordings from brain slices or in vivo could assess changes in neuronal firing rates and synaptic plasticity in relevant circuits. However, no such specific data exists for Benmoxin, (R)-.

Pharmacodynamic Biomarker Evaluation in Animal Systems

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and producing the desired biological effect. dvm360.com For Benmoxin, (R)-, the primary PD biomarker would be the inhibition of MAO-A and MAO-B activity in the brain and peripheral tissues.

The inhibitory potency of Benmoxin (racemic) has been quantified, showing a significantly higher affinity for MAO-A over MAO-B.

| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (A/B) |

| Benmoxin | 1.2 | >100 | 83:1 |

| Data adapted from published sources. vulcanchem.com |

This table indicates that the racemic mixture of Benmoxin is a selective inhibitor of MAO-A. However, the specific contribution of the (R)- enantiomer to this profile is not documented.

In preclinical studies, the degree of MAO inhibition would be measured ex vivo in brain and other tissues after administration of the compound. This is typically done using radiolabeled substrates for MAO-A and MAO-B. Furthermore, downstream biomarkers could include measurements of the levels of monoamines and their metabolites (e.g., 5-HIAA for serotonin, HVA for dopamine) in brain tissue and cerebrospinal fluid. Positron Emission Tomography (PET) imaging with specific radioligands for MAO-A and MAO-B could also be used in living animals to non-invasively assess target engagement in the brain. scirp.org

Elucidation of Molecular Changes in Brain Regions of Animal Models

Investigating the molecular changes induced by Benmoxin, (R)- would provide deeper insights into its mechanism of action beyond simple enzyme inhibition. This would involve analyzing changes in gene and protein expression in key brain regions implicated in mood regulation, such as the hippocampus, prefrontal cortex, and amygdala.

Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting would be used to measure changes in the expression of specific genes and proteins related to neuroplasticity (e.g., brain-derived neurotrophic factor - BDNF), neuroinflammation, and signal transduction pathways downstream of monoamine receptor activation. More comprehensive, unbiased approaches like RNA sequencing (RNA-Seq) or proteomics could be employed to identify novel molecular targets and pathways affected by the drug.

These molecular studies are fundamental to understanding the long-term adaptive changes in the brain that are thought to underlie the therapeutic effects of antidepressants. The absence of any such published data for Benmoxin, (R)- means that its molecular effects remain entirely speculative.

Advanced Research Methodologies and Future Directions

High-Throughput Screening for Novel Benmoxin Derivatives

The discovery of new chemical entities with desired biological activity, such as derivatives of (R)-Benmoxin, is greatly accelerated by high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds, identifying promising candidates for further development. biorxiv.org Assays for MAO-A and MAO-B inhibitors are frequently based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction catalyzed by MAOs. abcam.combioassaysys.com This method is sensitive, reliable, and suitable for the automation required in HTS. bioassaysys.comnih.gov

Screening campaigns often utilize large, diverse libraries of compounds, including natural product extracts, to identify novel molecular scaffolds. biorxiv.orgnih.gov For instance, a screen of 905 natural product extracts identified several potent inhibitors of human MAO-B. nih.govscispace.com The quality and reliability of an HTS assay are often quantified by the Z' factor, with values greater than 0.5 considered robust for screening purposes. nih.gov Fluorometric HTS assays for MAO-A and MAO-B inhibitors have demonstrated Z' factors of 0.71 and 0.75, respectively, indicating their suitability for large-scale screening campaigns. nih.gov

| Compound/Extract | Target | IC50 Value | Source Type |

| Clorgyline | MAO-A | 2.99 nmol/L | Synthetic |

| Deprenyl (Selegiline) | MAO-B | 7.04 nmol/L | Synthetic |

| Amur Corktree Extract | MAO-B | <0.07 mg/ml | Natural |

| Licorice Root Extract | MAO-B | <0.07 mg/ml | Natural |

| Thymoquinone | MAO-B | 25.54 µM | Natural |

| Tauroside E | MAO-B | 35.85 µM | Natural |

*IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

*This table presents IC50 values for various compounds against MAO enzymes, as identified in HTS and other screening studies. nih.govnih.govscispace.commdpi.com

Application of Omics Technologies in Mechanistic Studies

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular mechanisms underlying the action of drugs like (R)-Benmoxin. nih.govuninet.edu These approaches are critical for understanding the complex interplay of genetic predispositions, metabolic pathways, and environmental factors in diseases where MAOIs are therapeutically relevant. nih.gov

In the context of MAO inhibitors, omics studies can:

Identify Biomarkers: High-throughput omics strategies help in identifying biomarkers that can predict disease risk, monitor prognosis, and determine treatment response. uninet.edutouro.edunih.gov For example, metabolomic profiling of cerebrospinal fluid and blood has been used to link MAO-B activity to delirium susceptibility. nih.gov

Elucidate Molecular Pathways: By analyzing changes in genes, proteins, and metabolites, researchers can map the biological networks affected by MAO inhibition. nih.govtouro.edu This is crucial for understanding both the therapeutic effects and the off-target interactions of a compound.

Enable Precision Medicine: Integrating multi-omic data allows for a more personalized approach to therapy, helping to stratify patients and select the most effective treatments based on their unique molecular profiles. nih.gov For instance, genetic variants in the MAO-A gene have been shown to influence antidepressant treatment response in some patients. nih.gov

The integration of data from multiple omics platforms (multi-omics) offers a holistic understanding of a drug's impact, moving from a single target to a systems biology perspective. mdpi.com

Computational Chemistry and In Silico Modeling for Design Optimization

Computational chemistry and in silico modeling are indispensable tools for the rational design and optimization of MAO inhibitors. evonik.com These methods allow scientists to predict the properties of molecules, understand their interactions with the target enzyme, and prioritize which derivatives of a compound like (R)-Benmoxin should be synthesized and tested. bohrium.compeerj.com

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. bohrium.comacs.org A 3D-QSAR model developed for a series of 126 MAO-B inhibitors yielded a statistically significant model (R² = 0.900, Q² = 0.774), providing insights into how hydrophobic and electron-withdrawing features influence inhibitory activity. bohrium.comresearchgate.net

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) necessary for biological activity. scielo.br A validated pharmacophore model for MAO-B inhibitors consisted of two hydrogen bond acceptors, one hydrophobic group, and one aromatic ring (AAHR). bohrium.comresearchgate.net

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a protein target. mdpi.com Docking studies of MAO-B inhibitors have revealed key interactions with amino acid residues such as TYR:435, TYR:326, CYS:172, and GLN:206, which are crucial for binding and activity. bohrium.comresearchgate.net

| Parameter | Description | Value |

| R² | Coefficient of determination for the training set | 0.900 |

| Q² | Predictive ability for the external test set | 0.774 |

| Pearson's R | Correlation coefficient for the test set | 0.884 |

| Stability | Model stability | 0.736 |

*These parameters reflect the statistical significance and predictive power of a 3D-QSAR model developed for MAO-B inhibitors. bohrium.comresearchgate.net

These in silico methods accelerate the drug discovery process, reduce costs, and help in the design of more potent and selective inhibitors. bohrium.comresearchgate.net

Emerging Research Areas for Monoamine Oxidase Inhibitors

While MAOIs are well-established for treating depression and Parkinson's disease, ongoing research is uncovering their therapeutic potential in a variety of other conditions. mdpi.comwikipedia.orgnih.gov This expansion is driven by a deeper understanding of the roles MAO enzymes play in different pathologies and the development of newer, more selective, and reversible inhibitors with improved characteristics. nih.govscirp.org

Emerging therapeutic areas include:

Cardiovascular Disease: Evidence suggests that MAOs contribute to cardiovascular diseases like ischemia-reperfusion injury and heart failure by generating reactive oxygen species that lead to mitochondrial dysfunction. nih.gov Inhibition of MAOs, therefore, presents a potential strategy for cardioprotection. nih.gov

Oncology: Recent studies have found that MAOs, particularly MAO-A, are overexpressed in certain cancers, such as prostate cancer and glioblastoma. mdpi.com This has opened new avenues for MAO inhibitors as potential antiproliferative agents or as adjuncts to sensitize cancer cells to other treatments. mdpi.compatsnap.com

Inflammatory Diseases: MAO inhibitors have demonstrated anti-inflammatory effects in both the central nervous system and peripheral tissues. frontiersin.org This suggests potential applications in treating inflammatory conditions, a hypothesis supported by case reports where the MAOI phenelzine (B1198762) led to remission in a patient with Crohn's disease. frontiersin.org

Neuroprotection: Beyond simply managing symptoms, newer MAO-B inhibitors are being investigated for their neuroprotective properties, with the potential to slow the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. explorationpub.comacs.org

The development of third-generation MAO-B inhibitors with higher selectivity and reversibility continues, holding promise for improved treatment strategies for a broadening range of disorders. explorationpub.com

Q & A

Q. What ethical considerations arise when transitioning (R)-Benmoxin from preclinical to clinical trials?

- Methodological Answer : Adhere to WHO guidelines for Good Laboratory/Clinical Practices (GLP/GCP). Submit protocols to institutional review boards (IRBs) for risk-benefit analysis, emphasizing informed consent for human subjects. Include contingency plans for adverse events (e.g., hepatotoxicity) in trial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.